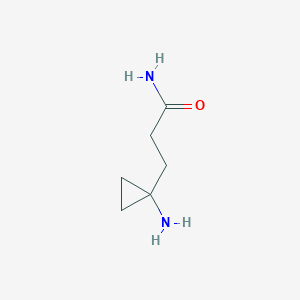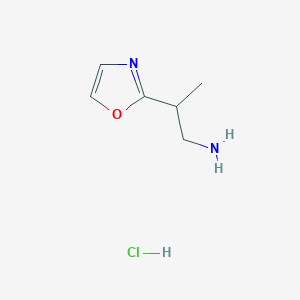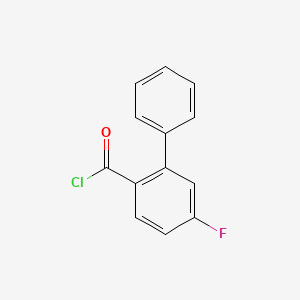
5-Fluorobiphenyl-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluorobiphenyl-2-carbonyl chloride is a chemical compound characterized by the presence of a fluorine atom on the biphenyl ring and a carbonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of biphenyl-2-carbonyl chloride using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with copper(I) fluoride to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The use of automated systems and real-time monitoring helps in maintaining the quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Fluorinated biphenyl carboxylic acids.
Reduction: Fluorinated biphenyl alcohols or amines.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
5-Fluorobiphenyl-2-carbonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Fluorobiphenyl-2-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
相似化合物的比较
Biphenyl-2-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and binding properties.
5-Chlorobiphenyl-2-carbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: 5-Fluorobiphenyl-2-carbonyl chloride stands out due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its non-fluorinated counterparts.
属性
分子式 |
C13H8ClFO |
|---|---|
分子量 |
234.65 g/mol |
IUPAC 名称 |
4-fluoro-2-phenylbenzoyl chloride |
InChI |
InChI=1S/C13H8ClFO/c14-13(16)11-7-6-10(15)8-12(11)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
GRSFIVDXKHYHEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


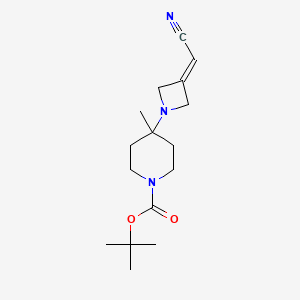
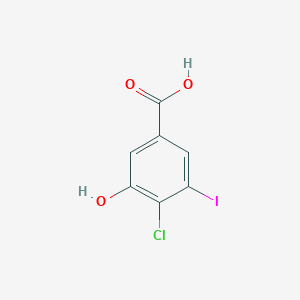
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
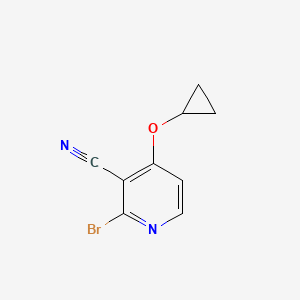
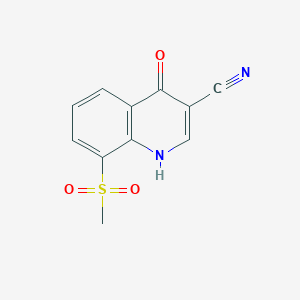
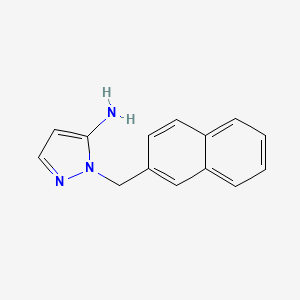
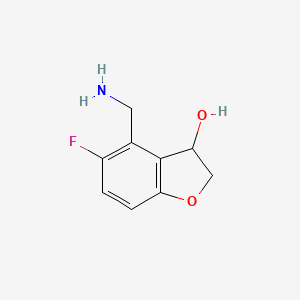
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
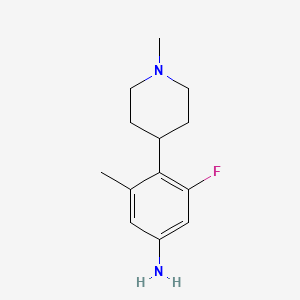
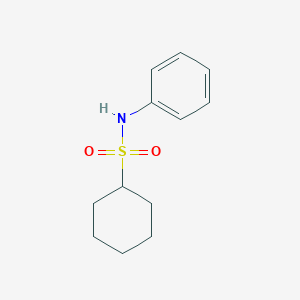
![n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)
